
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Property | Value |
---|---|
Molecular Weight | 421.58 g/mol |
CAS Number | 921902-45-6 |
Molecular Formula | C24H31N3O2S |
Research indicates that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially influencing neurotransmitter activity.
Anticonvulsant Activity
A study assessed the anticonvulsant properties of compounds similar to this compound. It was found that derivatives showed significant activity in maximal electroshock (MES) models, suggesting potential for seizure control. The most effective compounds demonstrated protection at doses of 100 mg/kg .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits moderate antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Antihypertensive Effects
Similar compounds have shown antihypertensive effects by acting as antagonists to angiotensin II receptors. This suggests a potential pathway for this compound to lower blood pressure through receptor modulation .
Case Studies
- Anticonvulsant Screening : In a study involving several analogs, the compound exhibited protection in MES tests at varying doses and times. The results indicated a delayed onset of action for more lipophilic derivatives .
- Antimicrobial Efficacy : A case study highlighted the compound's effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound can be characterized by its molecular formula C18H26N3O2S. Its structure includes a tetrahydroquinoline moiety, which is known for its biological activity. The presence of the sulfamoyl group enhances its pharmacological properties, making it an interesting candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide as an anticancer agent. In vitro evaluations have shown that compounds with similar structures exhibit significant antitumor activity against various human cancer cell lines. For instance:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15.72 |
Compound B | HeLa (Cervical Cancer) | 20.68 |
This compound | A549 (Lung Cancer) | TBD |
These findings suggest that the compound may interfere with cellular proliferation pathways, potentially leading to apoptosis in cancer cells.
Antimicrobial Properties
The compound's sulfamoyl group may also contribute to antimicrobial activity. Research has indicated that similar sulfonamide derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of sulfonamide compounds showed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis.
Microorganism | MIC (µg/mL) |
---|---|
Mycobacterium smegmatis | 6.25 |
Pseudomonas aeruginosa | 12.5 |
Staphylococcus aureus | 25 |
This suggests a potential application in treating bacterial infections.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes relevant to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM). Similar compounds have been shown to inhibit α-glucosidase and acetylcholinesterase activities, which are crucial in carbohydrate metabolism and neurotransmission respectively.
Case Study 1: Anticancer Activity Evaluation
In a recent study published in RSC Advances, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their anticancer properties. The study found that specific modifications to the tetrahydroquinoline structure led to enhanced cytotoxicity against cancer cell lines, suggesting that similar modifications could be applied to this compound for improved efficacy .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of sulfonamide derivatives. The research highlighted that compounds with structural similarities to this compound exhibited significant antibacterial activity against common pathogens . This positions the compound as a candidate for further development in antimicrobial therapies.
Propiedades
IUPAC Name |
N-[4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15(24)22-18-6-8-19(9-7-18)27(25,26)21-12-11-16-5-10-20-17(14-16)4-3-13-23(20)2/h5-10,14,21H,3-4,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUFOQOZIZYOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.